N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline
Description
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic coumarin-derived compound featuring a 4-propyl-substituted coumarin core linked via an ether-propanoyl bridge to a norvaline moiety. The coumarin scaffold is known for its biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-6-13-10-18(22)27-17-11-14(8-9-15(13)17)26-12(3)19(23)21-16(7-5-2)20(24)25/h8-12,16H,4-7H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
FUZDNNDXMUGHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline involves several steps. One common method includes the reaction of 7-hydroxy-4-propylcoumarin with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with norvaline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin Family
a. N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride (Compound 2 from )
- Core Structure : Shares the 2-oxo-2H-chromen-7-yl backbone but substitutes a methyl group at the 4-position instead of a propyl group.
- Functional Groups: Replaces the propanoyl-norvaline chain with a hydrazonoyl chloride group.
- Synthesis : Synthesized via diazonium salt coupling with 3-chloropentan-2,4-dione under acidic conditions, contrasting with the likely peptide-coupling or esterification steps required for the target compound .
b. Neobavaisoflavone ()
- Core Structure: A prenylated flavonoid with a chromen-4-one system (C20H18O4).
- Functional Groups: Features a 3-methylbut-2-enyl (prenyl) group and hydroxyl substituents, differing from the propyl and norvaline groups in the target compound.
- Molecular Weight : 322.4 g/mol, slightly lower than the estimated molecular weight of the target compound (~385–400 g/mol based on its formula).
- Biological Activity: Studied for interactions with Aβ42 via molecular docking, suggesting neuroprotective applications. The target compound’s norvaline moiety may offer analogous or divergent binding modes .
Substituent Effects on Pharmacokinetic Properties
Key Observations :
- The norvaline side chain introduces hydrogen-bonding capacity, which may enhance target specificity compared to the hydrazonoyl chloride group in Compound 2 .
Methodological Comparisons
- Synthesis: Compound 2 () employs diazonium chemistry, whereas the target compound’s synthesis would require coupling reactions (e.g., amide bond formation) to attach norvaline. This increases synthetic complexity but offers modularity for structural optimization.
- Structural Analysis : Both compounds likely rely on crystallographic tools like SHELXL () and WinGX/ORTEP () for bond-length and angle validation. For example, the ether linkage (C-O-C) in the target compound may exhibit bond lengths similar to those in neobavaisoflavone (~1.36–1.42 Å) .
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